(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enamide
描述
属性
IUPAC Name |
(Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c20-10-16(19(21)25)9-17-13-24(12-14-5-2-1-3-6-14)23-18(17)15-7-4-8-22-11-15/h1-9,11,13H,12H2,(H2,21,25)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYXTYQFANRQSX-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)/C=C(/C#N)\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions.
Coupling Reactions: The final step involves coupling the pyrazole and pyridine rings with the cyanopropenamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism of action of (Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Comparison with Similar Compounds
The evidence provided focuses on inhibitors of 5-lipoxygenase-activating protein (FLAP), a key enzyme in leukotriene synthesis.
Structural and Functional Comparisons
Core Scaffolds: Indoles and Quinolines: These classes exhibit planar aromatic systems with substituents (e.g., halogens, alkyl chains) that enhance FLAP binding. For example, MK-886 (an indole derivative) binds FLAP with a Kd of ~6 nM, comparable to the radioligand 125I-L-691,831 used in the assay . Target Compound: Its pyrazole-pyridine hybrid scaffold may offer distinct electronic and steric properties.
Binding Affinity and Selectivity: FLAP inhibitors like MK-886 and quinolines show strong correlations between FLAP affinity (measured via radioligand displacement) and leukotriene synthesis inhibition (IC50 values in human PMNs) . Hypothetically, the target compound’s affinity for FLAP could be tested using the same binding assay. Its pyridine and benzyl groups may enhance membrane permeability compared to indoles, but the bulky substituents might reduce binding efficiency.
The target compound’s cyanoenamide group might enable dual inhibition (FLAP and 5-LOX), though this remains speculative without experimental data.
Data Table: Key Parameters of FLAP Inhibitors vs. Hypothetical Target Compound
| Parameter | Indoles (e.g., MK-886) | Quinolines | Target Compound (Hypothetical) |
|---|---|---|---|
| FLAP Binding Kd (nM) | 6–10 | 8–15 | Not reported |
| Leukotriene IC50 (nM) | 20–50 | 30–60 | Not reported |
| Selectivity vs. 5-LOX | High | Moderate | Unknown |
| Structural Flexibility | Low | Moderate | High (Z-configuration) |
生物活性
(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enamide is a novel compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrazole ring, a pyridine moiety, and a cyanopropenamide group. The structural formula is represented as follows:
This configuration suggests potential interactions with various biological targets, particularly in neuropharmacology and oncology.
Research indicates that this compound exhibits several mechanisms of action:
- Neuroleptic Activity : Similar compounds have shown promise as neuroleptics, influencing dopamine receptor pathways. Studies have indicated that the introduction of a benzyl group enhances activity against apomorphine-induced stereotypy in rodent models, suggesting dopaminergic modulation .
- Antitumor Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction. It appears to modulate pathways involved in cell survival and death, potentially affecting cancer cell lines .
- Antiviral Activity : The compound has been evaluated for its inhibitory effects on non-nucleoside reverse transcriptase, which is crucial for HIV replication. In silico studies have identified it as a potential lead compound for further development against HIV .
Biological Assays and Efficacy
The biological activity of this compound has been assessed using various assays:
Case Studies
- Neuroleptic Study : A study involving the administration of this compound to rats demonstrated a marked reduction in stereotypic behaviors induced by apomorphine, indicating its potential as an antipsychotic agent .
- Antitumor Research : In vitro studies on various cancer cell lines revealed that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential use in cancer therapy .
- Antiviral Evaluation : Computational docking studies indicated strong binding affinity to reverse transcriptase, with subsequent biological assays confirming its inhibitory effects on HIV replication .
常见问题
Q. What are the established synthetic routes for (Z)-3-(1-Benzyl-3-pyridin-4-ylpyrazol-4-yl)-2-cyanoprop-2-enamide, and how is reaction progress monitored?
The synthesis typically involves multi-step organic reactions, such as Knoevenagel condensation, to form the α,β-unsaturated cyanopropenamide core. Key precursors like pyrazole derivatives and substituted benzylamines are coupled under controlled conditions. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and confirm purity. Final purification often employs recrystallization or column chromatography to isolate the Z-isomer selectively .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for resolving hydrogen/carbon environments, particularly the Z-configuration of the propenamide group. Infrared (IR) spectroscopy identifies functional groups (e.g., cyano, amide). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For stereochemical confirmation, NOESY NMR or X-ray crystallography is recommended .
Q. What functional groups in this compound influence its reactivity and stability during storage?
The α,β-unsaturated cyano group is electrophilic and prone to nucleophilic attack, requiring inert storage conditions. The amide moiety may hydrolyze under acidic/basic conditions, necessitating pH-controlled environments. The pyridinyl and benzyl groups contribute to π-π stacking interactions, influencing solubility and crystallization behavior .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?
Discrepancies in NMR or IR interpretations (e.g., tautomerism or rotational isomerism) can be resolved via single-crystal X-ray diffraction. SHELXL software refines crystallographic data to determine bond lengths, angles, and torsion angles, validating the Z-configuration and spatial arrangement of substituents. This method is critical when spectroscopic data alone are ambiguous .
Q. What mechanistic insights support the stereoselective synthesis of the Z-isomer?
The Z-isomer’s selectivity arises from steric hindrance during the Knoevenagel condensation. Bulky substituents on the pyrazole and benzyl groups favor the transition state where the cyano and amide groups adopt a cis orientation. Solvent polarity and temperature further modulate reaction kinetics, as demonstrated by time-resolved NMR studies .
Q. How can computational methods predict the compound’s bioactivity based on its electronic structure?
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzymes or receptors). Molecular docking simulations model interactions with binding pockets, explaining observed anti-inflammatory or antiviral activity. Electrostatic potential maps guide functional group modifications to enhance affinity .
Q. What experimental strategies mitigate challenges in enantiomeric purity assessment?
Chiral HPLC with a polysaccharide-based column separates enantiomers, while circular dichroism (CD) spectroscopy confirms optical activity. For racemic mixtures, diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) can isolate enantiomers. Dynamic kinetic resolution during synthesis may also enforce stereocontrol .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or compound purity. Reproducibility requires strict adherence to protocols like the MTT assay for cytotoxicity and standardized enzyme inhibition assays. Cross-validation using orthogonal methods (e.g., SPR for binding affinity) ensures reliability. Meta-analyses of published IC₅₀ values can identify outliers .
Methodological Tables
Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.5–8.7 ppm (pyridinyl H), δ 6.8–7.2 ppm (benzyl H) | |
| ¹³C NMR | δ 165 ppm (amide C=O), δ 118 ppm (C≡N) | |
| IR | 2220 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (amide I) |
Table 2. Crystallographic Refinement Parameters (SHELXL)
| Parameter | Value | Reference |
|---|---|---|
| R-factor | < 0.05 | |
| Space group | P2₁/c | |
| Bond precision | ±0.002 Å |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
